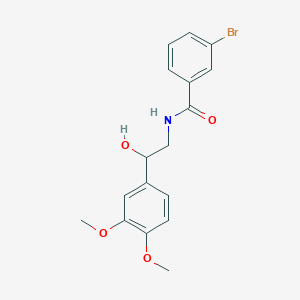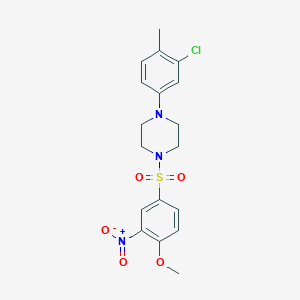
1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine, also known as CNB-001, is a novel drug candidate that has shown promising results in preclinical studies for the treatment of various neurological disorders.
Wirkmechanismus
The exact mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine is not fully understood. However, it is believed to exert its neuroprotective effects by modulating various signaling pathways involved in inflammation, oxidative stress, and apoptosis. 1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine has also been shown to enhance the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for neuronal survival and function.
Biochemical and Physiological Effects:
1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress, inflammation, and neuronal death in animal models of neurological disorders. 1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine for lab experiments is its high potency and selectivity for its target. This makes it a useful tool for studying the mechanisms underlying various neurological disorders. However, one of the limitations of 1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine. One area of research is to further investigate its potential therapeutic effects in various neurological disorders. Another area of research is to optimize the synthesis method to improve the solubility and bioavailability of the compound. Additionally, future studies could focus on identifying the exact molecular targets and signaling pathways modulated by 1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine.
Synthesemethoden
1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine is synthesized through a multi-step process starting with the reaction of 3-chloro-4-methylphenylamine with 4-nitrobenzenesulfonyl chloride to form 1-(3-chloro-4-methylphenyl)-4-nitrobenzenesulfonamide. The resulting compound is then reacted with piperazine to form 1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine has been studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In preclinical studies, 1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine has been shown to have neuroprotective, anti-inflammatory, and anti-oxidant properties.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(4-methoxy-3-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O5S/c1-13-3-4-14(11-16(13)19)20-7-9-21(10-8-20)28(25,26)15-5-6-18(27-2)17(12-15)22(23)24/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMHPHKEVAEYAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2359607.png)
![Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2359609.png)
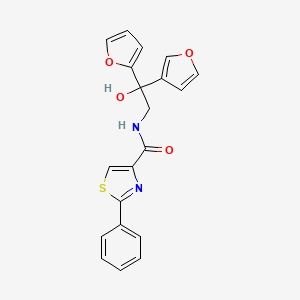
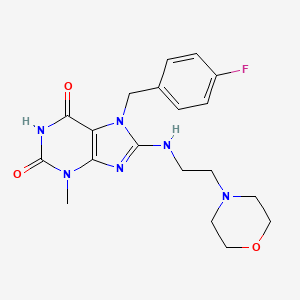
![7-(3-chloro-2-methylphenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2359618.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide](/img/structure/B2359619.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid](/img/structure/B2359620.png)
![6-isobutyl-3-{[4-(2-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2359622.png)
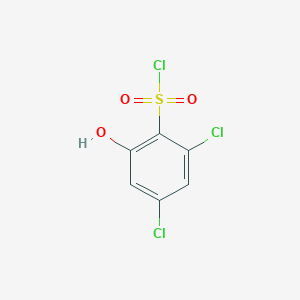


![2-methoxy-5-methyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2359628.png)
![3-(3-chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359629.png)
